molecular formula C16H19BrFNO2 B2924653 (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide CAS No. 1051369-28-8

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide

Cat. No.: B2924653
CAS No.: 1051369-28-8
M. Wt: 356.235
InChI Key: NEIWABMEZVDLKH-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide is a secondary amine hydrobromide salt characterized by two distinct benzyl substituents: a 2,4-dimethoxybenzyl group and a 4-fluorobenzyl group. The methoxy groups are electron-donating, while the fluorine atom is electron-withdrawing, creating a unique electronic profile that may influence solubility, receptor binding, and pharmacokinetics. Hydrobromide salts are commonly employed in pharmaceuticals to enhance aqueous solubility and bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(16(9-15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIWABMEZVDLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl alcohol and 4-fluorobenzylamine.

    Formation of Intermediate: The 2,4-dimethoxybenzyl alcohol is first converted to its corresponding bromide using hydrobromic acid.

    Nucleophilic Substitution: The bromide intermediate then undergoes a nucleophilic substitution reaction with 4-fluorobenzylamine to form the desired amine.

    Hydrobromide Salt Formation: Finally, the amine is treated with hydrobromic acid to yield the hydrobromide salt of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products include 2,4-dimethoxybenzoic acid and 4-fluorobenzaldehyde.

    Reduction: Products include secondary and tertiary amines.

    Substitution: Products depend on the nucleophile used but can include various substituted benzylamines.

Scientific Research Applications

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of methoxy and fluoro substituents on biological activity.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide involves its interaction with specific molecular targets. The methoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues with Methoxy/Fluoro Substitutions
Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Notes
(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide C₁₆H₁₉BrFNO₂ (estimated) 2,4-dimethoxybenzyl; 4-fluorobenzyl ~364.2 (est.) Potential CNS activity (inference from structural analogs)
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide C₁₇H₂₂BrNO₃ 2,3-dimethoxybenzyl; 4-methoxybenzyl 368.27 No explicit activity reported; used in synthetic studies
2-(3-Methoxyphenyl)ethylamine hydrobromide C₁₆H₁₉BrN₂O₃ 3-methoxyphenethyl; 4-nitrobenzyl 367.24 Nitro group increases polarity; stability concerns due to nitro reduction

Key Observations :

Analogues with Heterocyclic or Piperidine Moieties
Compound Name Molecular Formula Key Features Biological Activity
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine C₁₃H₁₆FN₃ Imidazole-propyl group; 4-fluorobenzyl Irritant (Xi); possible H-bonding interactions
(6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine C₂₅H₂₅FN₂ Piperidine core; benzhydryl group Dopamine transporter inhibition
[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide C₂₀H₁₇BrF₃N₂OS Thiazole ring; trifluoromethyl Anticancer and cardioprotective

Key Observations :

  • Heterocycles : Imidazole and thiazole rings introduce basicity or planar rigidity, affecting target selectivity (e.g., thiazole derivatives show anticancer activity) .
  • Piperidine vs. Benzylamine : Piperidine analogs () exhibit conformational flexibility, enhancing CNS penetration, whereas benzylamine derivatives may favor peripheral targets.
Physicochemical Properties
Property This compound (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide 2-(3-Methoxyphenyl)ethylamine hydrobromide
Solubility (aq.) Moderate (hydrobromide salt) Moderate Low (nitro group increases crystallinity)
Polarity Intermediate (methoxy vs. fluoro) High (three methoxy groups) High (nitro group)
Stability Likely stable under standard conditions Stable Sensitive to reducing conditions

Biological Activity

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically follows these steps:

  • Starting Materials : The synthesis begins with 2,4-dimethoxybenzyl alcohol and 4-fluorobenzylamine.
  • Formation of Intermediate : The alcohol is converted to its corresponding bromide using hydrobromic acid.
  • Nucleophilic Substitution : The bromide intermediate undergoes nucleophilic substitution with 4-fluorobenzylamine.
  • Hydrobromide Salt Formation : Finally, the amine is treated with hydrobromic acid to yield the hydrobromide salt.

The biological activity of this compound is largely attributed to its structural components:

  • Methoxy and Fluoro Groups : These substituents can influence the compound's binding affinity and selectivity towards various molecular targets, such as receptors and enzymes.
  • Amine Group : The presence of the amine group enables the formation of hydrogen bonds and ionic interactions, which are crucial for its biological activity.

Pharmacological Effects

Research indicates that this compound can serve as a building block in the synthesis of pharmaceutical agents. Its biological properties are explored in various contexts:

Comparison of Biological Activities

CompoundActivity TypeEC50 (nM)Remarks
This compoundSerotonin Receptor AgonistTBDPotential antidepressant activity
Related BenzylaminesAntimicrobialMIC = 50-250 μg/mlEffective against Gram-positive bacteria

Case Studies

  • Case Study on Antidepressant Properties :
    • In a study evaluating various substituted benzylamines for their effects on serotonin receptors, it was found that compounds with methoxy groups displayed enhanced receptor binding affinity. This suggests that this compound may exhibit similar properties due to its structural features .
  • Case Study on Antimicrobial Activity :
    • A comparative analysis of related compounds demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. This indicates that this compound could potentially possess similar activity owing to its benzene ring structure .

Q & A

Q. What are the recommended synthetic routes for preparing (2,4-dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination between 2,4-dimethoxybenzaldehyde and 4-fluorobenzylamine, followed by hydrobromide salt formation. Key steps include:

  • Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst in methanol or ethanol under reflux (70–80°C) for 6–12 hours .
  • Salt formation : React the free base with hydrobromic acid (HBr) in dichloromethane or diethyl ether, followed by crystallization.
    Optimization involves adjusting solvent polarity, catalyst loading, and temperature to improve yield (typically 60–75%). Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 4.50 ppm for CH2 groups) .

Q. How should researchers characterize the physical and chemical properties of this compound?

Critical characterization methods include:

  • LogP and PSA : Experimental LogP = 3.70 (indicating moderate lipophilicity) and PSA = 26.02 Ų (suggesting limited hydrogen-bonding capacity), measured via reverse-phase HPLC .
  • Thermal stability : Melting point analysis (decomposition >200°C) and TGA to assess hygroscopicity.
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 6.8–7.3 ppm, methoxy groups at δ 3.8 ppm) and FT-IR for functional groups (N-H stretch at ~3300 cm⁻¹) .

Q. What standard biological assays are used to evaluate this compound’s activity, and what controls are essential?

  • Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., leukemia HL-60, IC₅₀ = 7.5–8.9 µg/mL) with cisplatin or doxorubicin as positive controls .
  • Enzyme modulation : Fluorescence-based assays for kinase or protease inhibition (e.g., ATPase activity).
  • Controls : Include vehicle (DMSO ≤0.1%), untreated cells, and reference inhibitors (e.g., staurosporine for apoptosis) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., leukemia vs. breast cancer cells) may arise from:

  • Cell line heterogeneity : Genetic variability in tumor models (e.g., KB3-1 vs. MCF-7) affects drug uptake .
  • Assay conditions : Differences in serum concentration, incubation time, or endpoint detection (e.g., MTT vs. ATP luminescence).
  • Solution : Standardize protocols (CLSI guidelines) and validate findings across ≥3 independent replicates. Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm mechanisms .

Q. What strategies improve this compound’s bioavailability and blood-brain barrier (BBB) penetration?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl) to reduce LogP <2 or incorporate prodrug moieties (e.g., esterase-sensitive groups) .
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility (>1 mg/mL in PBS).
  • BBB models : Evaluate permeability using in vitro co-cultures (e.g., hCMEC/D3 endothelial cells) or in vivo PET imaging .

Q. How do substituents on the benzyl groups influence pharmacological activity?

  • 2,4-Dimethoxy group : Enhances electron-donating effects, improving interaction with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • 4-Fluoro substitution : Increases metabolic stability by resisting CYP450 oxidation.
  • SAR studies : Replace methoxy with trifluoromethyl (CF3) to boost potency (IC₅₀ reduction by ~30%) or bromine for covalent binding .

Q. What computational methods predict off-target interactions or toxicity?

  • Molecular docking : Use AutoDock Vina or Glide to screen against the Protein Data Bank (e.g., hERG channel for cardiotoxicity risk) .
  • QSAR models : Train on datasets like ChEMBL to predict ADMET properties (e.g., Ames test for mutagenicity).
  • Validation : Cross-check with experimental CYP inhibition assays and mitochondrial toxicity screening .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., over-alkylation or oxidation).
  • Process optimization : Switch to flow chemistry for better temperature control or employ scavenger resins (e.g., QuadraPure™) to remove excess reagents .
  • Scale-up : Maintain stoichiometric ratios (amine:aldehyde = 1:1.1) and use inert atmospheres to prevent degradation .

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